![molecular formula C14H22NNaO5 B2648960 Sodium (R)-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate CAS No. 2197044-60-1](/img/structure/B2648960.png)
Sodium (R)-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate
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Description
Sodium (R)-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate, also known as Boc-4-OH-Na, is a chemical compound that is widely used in scientific research. This compound is a derivative of cyclobutane carboxylic acid and is commonly used in the synthesis of peptides and other organic compounds. In
Scientific Research Applications
Enzyme Inhibition and Synthetic Applications
Sodium (R)-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate has found applications in the synthesis of enzyme inhibitors. For example, its derivatives have been utilized in the preparation of renin inhibitory peptides. The key step in these syntheses involves the stereospecific intramolecular displacement via a Mitsunobu reaction, converting a beta-hydroxy hydroxamate to a beta-lactam ring. Such compounds are valuable as synthetic intermediates for enzyme inhibitors that contain unique amino analogues of difluorostatine, demonstrating potential for therapeutic applications by inhibiting the enzyme renin, although with varied efficacy compared to difluorostatine-containing congeners (Thaisrivongs et al., 1987).
Coordination Chemistry and Material Science
In coordination chemistry, sodium (R)-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate-related compounds have been synthesized for various applications. For instance, ruthenium complexes with terpyridine-4'-carboxylate ligands, featuring a significant distance between the redox-active Ru and the basic carboxylate, have been designed. These complexes undergo facile concerted proton-electron transfers despite the long distance between the redox and basic sites, illustrating the potential for redox-active materials in energy storage and transfer applications (Manner et al., 2008).
Organic Synthesis and Drug Development
In the realm of organic synthesis, this compound's derivatives have facilitated the development of diverse synthetic routes. For instance, modifications involving sodium bis(2-methoxyethoxy)aluminum hydride with pyrrolidine have led to selective reduction agents for transforming specific intermediates under mild conditions. This approach underscores the compound's versatility as a precursor or intermediate in synthesizing complex organic molecules, which can be pivotal in drug development and synthesis of biologically active compounds (Abe et al., 2001).
properties
IUPAC Name |
sodium;1-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5.Na/c1-13(2,3)20-12(18)15-8-5-10(9-15)19-14(11(16)17)6-4-7-14;/h10H,4-9H2,1-3H3,(H,16,17);/q;+1/p-1/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHJDOALDZKXCE-PPHPATTJSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2(CCC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2(CCC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (R)-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate |
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